molecular formula C25H25N5O2 B2590204 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2308011-18-7

2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2590204
CAS No.: 2308011-18-7
M. Wt: 427.508
InChI Key: VGUKLXDNNHYBKM-UHFFFAOYSA-N
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Description

2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of benzoxazole, pyrrolidine, pyrazole, and tetrahydroisoquinoline moieties within a single molecule makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a diketone.

    Coupling Reactions: The benzoxazole and pyrrolidine derivatives are then coupled using a carbonylation reaction to form the intermediate compound.

    Formation of Pyrazole Moiety: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone.

    Final Coupling: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and tetrahydroisoquinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl group and other reactive sites within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the benzoxazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may exhibit various pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound can be used to study the interactions between different heterocyclic moieties and biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyrazole moieties may interact with active sites of enzymes, inhibiting their activity. The tetrahydroisoquinoline structure may also play a role in binding to receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)pyrrolidine derivatives
  • 4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives
  • 1-(1,3-benzoxazol-2-yl)pyrrolidine derivatives

Uniqueness

The uniqueness of 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline lies in its combination of multiple heterocyclic rings within a single molecule. This structural complexity may result in unique biological activities and interactions that are not observed in simpler compounds.

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-28-14-18(13-26-28)20-16-29(15-17-7-2-3-8-19(17)20)24(31)22-10-6-12-30(22)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11,13-14,20,22H,6,10,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUKLXDNNHYBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCN4C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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